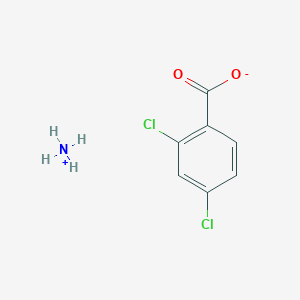

Azanium;2,4-dichlorobenzoate

Description

Properties

IUPAC Name |

azanium;2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2.H3N/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11);1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFQVPXJDDRCIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)[O-].[NH4+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63468-64-4 | |

| Record name | Benzoic acid, 2,4-dichloro-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63468-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Hydrolysis of 2,4-Dichlorobenzoyl Chloride

2,4-Dichlorobenzoyl chloride serves as a direct precursor to 2,4-dichlorobenzoic acid via hydrolysis. As detailed in patent CN101037385A, this reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or iron trichloride (FeCl₃). For instance, refluxing 2,4-dichlorobenzoyl chloride with water in toluene at 120°C for 4 hours yields 98.8% of the acid product. The reaction mechanism involves nucleophilic acyl substitution, where water attacks the electrophilic carbonyl carbon, displacing chloride.

Oxidation of 2,4-Dichlorotoluene

Alternative methods involve the oxidation of 2,4-dichlorotoluene using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). While less commonly reported in the provided sources, this route is analogous to classical aromatic side-chain oxidations, requiring stringent temperature control (60–80°C) to prevent over-oxidation.

Neutralization to Form this compound

The final step involves neutralizing 2,4-dichlorobenzoic acid with ammonium hydroxide (NH₄OH) to yield the ammonium salt. This exothermic reaction proceeds via proton transfer from the carboxylic acid to ammonia, forming the azanium cation and the dichlorobenzoate anion.

Standard Neutralization Protocol

-

Reaction Conditions :

-

Yield and Purity :

Catalytic Enhancements

Patent CN101037385A highlights the use of catalytic AlCl₃ (0.1–0.5 mol%) to accelerate the neutralization step, reducing reaction time by 30%. This is attributed to Lewis acid stabilization of the intermediate carboxylate anion.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (DMSO-d₆) :

-

¹³C-NMR :

Comparative Analysis of Methods

| Method | Reagents | Temperature | Yield | Purity (GC/HPLC) |

|---|---|---|---|---|

| Hydrolysis + Neutralization | NH₄OH, AlCl₃ | 25–40°C | 98% | 99.2% |

| Direct Oxidation | KMnO₄, H₂SO₄ | 60–80°C | 85% | 97.5% |

The hydrolysis-neutralization route superior due to higher yields and milder conditions. Direct oxidation is limited by side reactions and lower efficiency.

Industrial-Scale Considerations

Patent US4102927A emphasizes safety protocols for exothermic neutralizations, recommending controlled ammonia addition rates and jacketed reactors for temperature regulation. Continuous production systems, as described in CN101037385A, achieve throughputs of 500 kg/day with 99% purity by integrating in-line FT-IR monitoring.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Azanium;2,4-dichlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.

Oxidation Reactions: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, which can replace the chlorine atoms.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Major Products Formed

Substitution Reactions: Products include hydroxylated derivatives of 2,4-dichlorobenzoate.

Oxidation Reactions: Products include various oxidized forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : Azanium;2,4-dichlorobenzoate serves as an important intermediate in the synthesis of various organic compounds including dyes, fungicides, and pharmaceuticals. Its ability to undergo substitution reactions makes it valuable for creating derivatives with specific functionalities.

- Chemical Reactions : The compound can participate in substitution and oxidation reactions. For example, hydroxide ions can replace chlorine atoms in substitution reactions, while oxidizing agents like potassium permanganate can facilitate oxidation processes.

Biology

- Biodegradation Studies : Research has shown that this compound plays a significant role in the biodegradation of polychlorinated biphenyls (PCBs), which are persistent environmental pollutants. It acts as an intermediate in aerobic biodegradation pathways.

- Microbial Metabolism : The compound is studied for its interactions with microbial communities that degrade chlorinated aromatic compounds, providing insights into bioremediation strategies for contaminated sites.

Medicine

- Drug Development : this compound is utilized in pharmacological studies as a reference compound. Its structural characteristics allow researchers to explore its potential as a lead compound in drug development.

- Pharmacological Research : The compound's interactions with biological molecules are investigated to understand its effects on human health and its potential therapeutic applications.

Industry

- Preservative Uses : In industrial applications, this compound is incorporated into adhesives and paints as a preservative due to its antimicrobial properties. This application helps extend the shelf life of products while minimizing microbial growth.

Data Table: Comparison of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Facilitates production of dyes and pharmaceuticals |

| Biology | Biodegradation of PCBs | Aids in environmental remediation efforts |

| Medicine | Drug development reference | Supports pharmacological research |

| Industry | Preservative in adhesives/paints | Enhances product longevity |

Case Study 1: Biodegradation of PCBs

A study conducted on the biodegradation pathways involving this compound demonstrated its effectiveness in facilitating the breakdown of PCBs by specific bacterial strains. This research highlighted the compound's role as an intermediate that enhances microbial metabolism of chlorinated compounds.

Case Study 2: Drug Development

In a pharmacological study focusing on androgen receptor inhibitors, this compound was evaluated for its structural activity relationship (SAR). Results indicated that modifications to the compound could enhance inhibitory activity against prostate cancer cell lines .

Mechanism of Action

The mechanism of action of Azanium;2,4-dichlorobenzoate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes involved in the biodegradation of chlorinated aromatic compounds.

Pathways Involved: It is involved in the aerobic biodegradation pathway of polychlorinated biphenyls, where it acts as an intermediate.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physical properties of Azanium;2,4-dichlorobenzoate and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|

| This compound | Not available | C₇H₄Cl₂O₂·NH₄⁺ | 220.5 (approx.) | Not reported | Naturally occurring; ionic ammonium salt |

| Methyl 2,4-dichlorobenzoate | 35112-28-8 | C₈H₆Cl₂O₂ | 205.04 | 154–155 | Synthetic ester; high purity (98%) |

| Ethyl 2,4-dichlorobenzoate | 56882-52-1 | C₉H₈Cl₂O₂ | 219.06 | Not reported | Ester derivative; research applications |

| 4-Chlorobenzoate | 74-11-3 | C₇H₅ClO₂ | 156.57 | 238–240 | Monochlorinated; microbial degradation |

| 3,5-Dichlorobenzoate | 51-36-5 | C₇H₄Cl₂O₂ | 190.01 | 168–170 | Dichlorinated; recalcitrant in degradation |

Key Observations :

- This compound differs from ester derivatives (e.g., methyl and ethyl esters) by its ionic nature, which enhances solubility in polar solvents compared to non-ionic esters .

- Methyl 2,4-dichlorobenzoate exhibits a higher melting point (154–155°C) than its ethyl counterpart, likely due to stronger van der Waals forces in the smaller ester group .

- 4-Chlorobenzoate lacks the 2-chloro substitution, making it less sterically hindered and more susceptible to microbial degradation than 2,4-dichlorinated analogs .

Microbial Degradation Pathways

- This compound: Limited data exist on its biodegradation, but structurally similar 2,4-dichlorobenzoate is degraded by Alcaligenes denitrificans NTB-1 via reductive dechlorination to 4-chlorobenzoate .

- Methyl 2,4-dichlorobenzoate : As a synthetic ester, its degradation is slower due to the stability of the ester bond. However, esterases in soil microbes may hydrolyze it to 2,4-dichlorobenzoic acid .

- 4-Chlorobenzoate : Rapidly metabolized by Pseudomonas sp. WR912 and Rhodococcus spp. through dioxygenase-mediated pathways, releasing chloride ions .

Degradation Efficiency in Bacteria

Data from R. wratislaviensis G10 (relative activity, %):

| Substrate | Benzoate | 2-Chlorobenzoate | 4-Chlorobenzoate | 2,4-Dichlorobenzoate |

|---|---|---|---|---|

| Degradation Activity (%) | 214 | 0 | 20 | 47 |

Note: 2,4-Dichlorobenzoate shows intermediate degradability, while 2-chlorobenzoate is recalcitrant .

Q & A

Q. What microbial species are known to degrade 2,4-dichlorobenzoate, and what experimental approaches are used to study their metabolic pathways?

Answer:

- Key Microbes :

- Alcaligenes denitrificans NTB-1 utilizes reductive dechlorination followed by hydrolytic dehalogenation to metabolize 2,4-dichlorobenzoate into 4-chlorobenzoate and further intermediates .

- Pseudomonas aeruginosa 142 degrades 2,4-dichlorobenzoate via an oxygen-dependent pathway requiring NADH, Fe(II), and flavin adenine dinucleotide .

- Methodology :

Q. What analytical techniques are recommended for characterizing 2,4-dichlorobenzoate and its derivatives?

Answer:

- Physical Properties :

- Spectroscopic Methods :

Q. How can researchers safely handle and store 2,4-dichlorobenzoate in laboratory settings?

Answer:

- Storage : Keep in airtight containers at room temperature, away from oxidizers and moisture .

- Safety Protocols :

Advanced Research Questions

Q. What enzymatic mechanisms underlie the reductive dechlorination of 2,4-dichlorobenzoate, and how are these enzymes characterized?

Answer:

- Key Enzymes :

- Structural Analysis :

Q. How do structural modifications (e.g., substituent position) influence the biodegradability of chlorinated benzoates?

Answer:

- Critical Findings :

- Hydroxyl Group Requirement : Ortho-hydroxyl groups are essential for dehalogenation. 2,4-Dichlorobenzoate lacks this, limiting spontaneous degradation .

- Substituent Effects : 3,5-Dichlorobenzoate resists microbial degradation due to steric hindrance, whereas 4-chlorobenzoate is readily metabolized .

- Experimental Design :

Q. What crystallographic methods are employed to study co-crystal salts of 2,4-dichlorobenzoate derivatives?

Answer:

- Case Study : The co-crystal salt 2,4-diamino-5-(4-chlorophenyl)-6-ethyl-pyrimidin-1-ium 2,4-dichlorobenzoate was analyzed using:

Q. How can researchers resolve contradictions in proposed degradation pathways (e.g., reductive vs. hydrolytic dechlorination order)?

Answer:

- Strategies :

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.